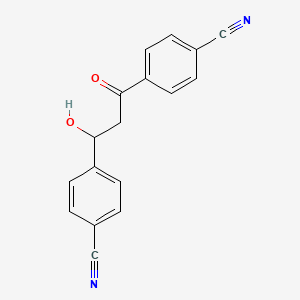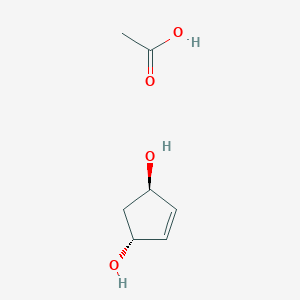
acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol is a compound that combines the properties of acetic acid and a cyclopentene diol. Acetic acid, also known as ethanoic acid, is a weak organic acid with the chemical formula CH₃COOH. It is widely used in various industrial and chemical processes. The cyclopent-4-ene-1,3-diol moiety introduces a cyclic structure with two hydroxyl groups, which can significantly influence the compound’s reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of cyclopentadiene to form cyclopentene, followed by dihydroxylation using osmium tetroxide (OsO₄) to introduce the hydroxyl groups at the 1 and 3 positions. The final step involves the esterification of the resulting diol with acetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The hydrogenation and dihydroxylation steps are carried out in continuous flow reactors to ensure high efficiency and yield. The esterification process is optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Cyclopent-4-ene-1,3-dione or cyclopent-4-ene-1,3-dicarboxylic acid.
Reduction: Cyclopentane-1,3-diol.
Substitution: Cyclopent-4-ene-1,3-dihalides or cyclopent-4-ene-1,3-dialkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopent-4-ene-1,3-diol: Lacks the acetic acid moiety, resulting in different reactivity and applications.
Acetic acid;cyclopentane-1,3-diol: The saturated cyclopentane ring alters the compound’s chemical properties.
Uniqueness
Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol is unique due to the presence of both the acetic acid and cyclopentene diol moieties
Eigenschaften
CAS-Nummer |
60410-15-3 |
|---|---|
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol |
InChI |
InChI=1S/C5H8O2.C2H4O2/c6-4-1-2-5(7)3-4;1-2(3)4/h1-2,4-7H,3H2;1H3,(H,3,4)/t4-,5-;/m0./s1 |
InChI-Schlüssel |
RRQCMHBIMPBAIA-FHAQVOQBSA-N |
Isomerische SMILES |
CC(=O)O.C1[C@H](C=C[C@@H]1O)O |
Kanonische SMILES |
CC(=O)O.C1C(C=CC1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


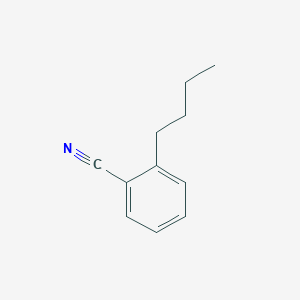
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
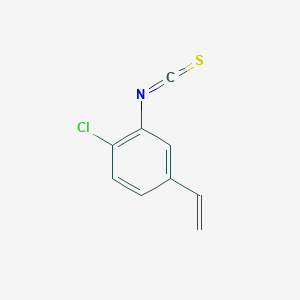
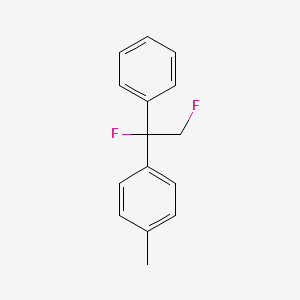
![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
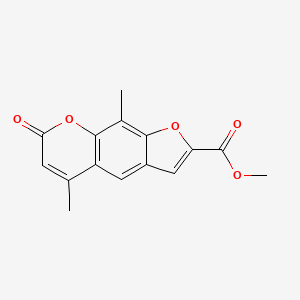
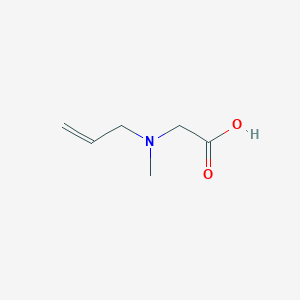
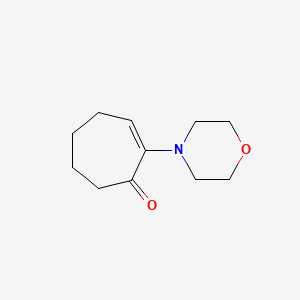
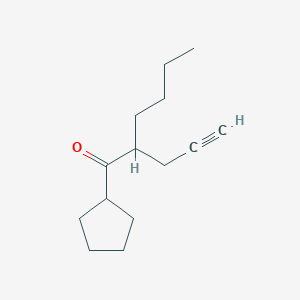
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)

